molecular formula C15H15FO2 B14176970 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one CAS No. 918873-85-5

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one

Katalognummer: B14176970
CAS-Nummer: 918873-85-5
Molekulargewicht: 246.28 g/mol
InChI-Schlüssel: IBORGGSPYGKDIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is a chemical compound with a unique structure that includes a fluorophenyl group and a cycloheptenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with cycloheptanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cycloheptenone ring may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile
  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile

Uniqueness

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is unique due to its cycloheptenone ring, which distinguishes it from other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

918873-85-5

Molekularformel

C15H15FO2

Molekulargewicht

246.28 g/mol

IUPAC-Name

2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one

InChI

InChI=1S/C15H15FO2/c16-13-8-5-4-7-12(13)15(18)10-11-6-2-1-3-9-14(11)17/h4-8H,1-3,9-10H2

InChI-Schlüssel

IBORGGSPYGKDIS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(=CC1)CC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.